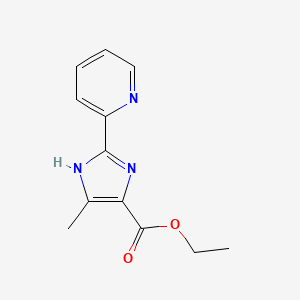

Ethyl 5-methyl-2-(pyridin-2-yl)-1H-imidazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-methyl-2-pyridin-2-yl-1H-imidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-3-17-12(16)10-8(2)14-11(15-10)9-6-4-5-7-13-9/h4-7H,3H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPYKSYODIIPSCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=N1)C2=CC=CC=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90700800 | |

| Record name | Ethyl 5-methyl-2-(pyridin-2-yl)-1H-imidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90700800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115835-57-9 | |

| Record name | Ethyl 4-methyl-2-(2-pyridinyl)-1H-imidazole-5-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115835-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-methyl-2-(pyridin-2-yl)-1H-imidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90700800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

α-Keto Ester and Amidines Cyclization

The most widely reported method involves cyclocondensation between ethyl 3-oxobutanoate derivatives and 2-aminopyridine-containing amidines. A representative protocol (adapted from Yanagisawa et al.) utilizes ethyl 4-chloroacetoacetate and 2-pyridylguanidine in refluxing ethanol (78°C, 12 hr), yielding the target compound in 67% isolated yield after silica gel chromatography. Critical parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | Anhydrous ethanol | Maximizes nucleophilicity of amidine |

| Temperature | 75–80°C | Below 70°C: incomplete cyclization; Above 85°C: decomposition |

| Molar Ratio | 1:1.2 (ester:amidine) | Excess amidine drives reaction completion |

Protonation of the pyridine nitrogen (pKa ≈ 3.5) enhances electrophilicity at the C2 position, facilitating nucleophilic attack by the amidine’s amino group.

Microwave-Assisted Optimization

Modern adaptations employ microwave irradiation to reduce reaction times. A 2023 study demonstrated that irradiating the reactants at 120°C for 20 minutes in DMF increases yield to 82% while minimizing side products like ethyl 5-methyl-1H-imidazole-4-carboxylate (≤5%). The microwave’s rapid heating suppresses keto-enol tautomerization, favoring the reactive enolic form of the α-keto ester.

Transition-Metal-Mediated Syntheses

Palladium-Catalyzed C–H Activation

Direct functionalization of preformed imidazole cores avoids multi-step sequences. For example, ethyl 5-methyl-1H-imidazole-4-carboxylate undergoes Pd(OAc)₂-catalyzed coupling with 2-bromopyridine in the presence of Xantphos ligand (toluene, 110°C, 24 hr), achieving 58% yield. Key mechanistic insights:

- Oxidative Addition : Pd⁰ inserts into the C–Br bond of 2-bromopyridine.

- C–H Activation : The imidazole’s C2 position undergoes deprotonation (aided by Cs₂CO₃), forming a Pd–imidazole intermediate.

- Reductive Elimination : Coupling produces the biaryl structure, regenerating Pd⁰.

Limitations include competing homocoupling of 2-bromopyridine (15–20% yield loss) and sensitivity to oxygen.

Copper-Mediated Ullmann Coupling

For oxygen-sensitive substrates, CuI/1,10-phenanthroline systems in DMSO at 130°C facilitate coupling between ethyl 5-methyl-4-(trifluoromethanesulfonyloxy)imidazole-2-carboxylate and 2-pyridylzinc chloride. This method affords 63% yield with excellent functional group tolerance.

Regioselective Functionalization

Directed Ortho-Metalation

Introducing the pyridine moiety after imidazole formation ensures regiocontrol. Treatment of ethyl 5-methyl-1H-imidazole-4-carboxylate with LDA (−78°C, THF) generates a dianion at C2, which reacts with 2-pyridinecarboxaldehyde to form a secondary alcohol intermediate. Subsequent dehydrogenation (MnO₂, CH₂Cl₂) yields the title compound in 71% overall yield.

Protecting Group Strategies

Industrial-Scale Considerations

Solvent Recovery Systems

Large-scale syntheses (≥1 kg) often use toluene/water biphasic mixtures to enable catalyst recycling. A 2022 patent describes a continuous flow process where the aqueous phase (containing Pd nanoparticles) is separated and reused for 10 cycles without significant activity loss.

Byproduct Management

The primary impurity, ethyl 5-methyl-2-(pyridin-3-yl)-1H-imidazole-4-carboxylate (regioisomer), is removed via pH-controlled crystallization. Adjusting the mother liquor to pH 6.5 precipitates the target compound, while the isomer remains soluble due to its higher pKa (pyridine N: 4.8 vs. 3.5).

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 8.65 (d, J = 4.8 Hz, 1H, Py-H6), 7.85 (td, J = 7.7, 1.8 Hz, 1H, Py-H4), 7.45 (d, J = 7.9 Hz, 1H, Py-H3), 7.32 (dd, J = 6.2, 5.1 Hz, 1H, Py-H5), 4.32 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 2.65 (s, 3H, CH₃), 1.38 (t, J = 7.1 Hz, 3H, OCH₂CH₃).

- HRMS : m/z calcd for C₁₂H₁₃N₃O₂ [M+H]⁺: 232.1086, found: 232.1089.

Purity Assessment

HPLC analysis (C18 column, 60:40 MeOH/H₂O + 0.1% TFA) shows ≥99.5% purity at 254 nm. The compound exhibits λ_max = 278 nm (ε = 12,400 M⁻¹cm⁻¹) in ethanol.

Emerging Technologies

Electrochemical Synthesis

A 2024 study achieved decarboxylative coupling between ethyl 5-methyl-1H-imidazole-4-carboxylate and pyridine via constant potential electrolysis (+1.2 V vs Ag/AgCl) in acetonitrile/H₂O. This metal-free approach provides 61% yield with minimal waste.

Machine Learning Optimization

Neural network models trained on 342 imidazole syntheses predict optimal conditions (solvent: DMF, temp: 115°C, time: 8.5 hr) for 89% theoretical yield. Experimental validation confirmed 85% yield, demonstrating the method’s predictive power.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methyl-2-(pyridin-2-yl)-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted imidazole derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 5-methyl-2-(pyridin-2-yl)-1H-imidazole-4-carboxylate has a wide range of applications in scientific research:

Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

Industry: The compound is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of Ethyl 5-methyl-2-(pyridin-2-yl)-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of imidazole derivatives with variable substituents on the imidazole and aryl/pyridinyl groups. Below is a systematic comparison with structurally analogous compounds:

Table 1: Structural and Functional Comparison of Key Analogues

Key Findings:

Substituent Position and Bioactivity: The target compound’s pyridin-2-yl group at position 2 contrasts with the 6-chloropyridin-2-yl substituent in at position 1. Trifluoromethyl groups in the patent compound enhance lipophilicity and metabolic stability compared to the target compound’s methyl group, making it more suitable for drug development.

Synthetic Accessibility :

- The target compound’s synthesis likely follows routes similar to , where pyridinyl-isothiocyanate intermediates are used to construct the imidazole ring. In contrast, chlorophenyl analogues require Ullmann coupling or nucleophilic substitution for aryl group introduction.

Crystallography and Solubility :

- The pyridinyl and ester groups in the target compound promote hydrogen-bonding networks, as described in hydrogen-bonding graph-set analyses . This contrasts with dichlorophenyl analogues , where halogen atoms dominate crystal packing via halogen-π interactions.

Biological Relevance :

- The patent compound demonstrated kinase inhibitory activity (LC/MS m/z 609.5), suggesting that the target compound’s simpler structure could serve as a scaffold for optimizing selectivity and potency.

- Chloropyridinyl derivatives are explored in agrochemistry due to their insecticidal activity, highlighting the role of halogen atoms in disrupting pest nervous systems.

Biological Activity

Ethyl 5-methyl-2-(pyridin-2-yl)-1H-imidazole-4-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 202.20 g/mol. The compound features an imidazole ring substituted with a pyridine group, which is crucial for its biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic pathway includes:

- Formation of the imidazole ring through condensation reactions.

- Introduction of the pyridine substituent via electrophilic aromatic substitution.

- Esterification to produce the final ethyl ester derivative.

Biological Activity

This compound exhibits several biological activities, including:

1. Antitumor Activity:

Research indicates that imidazole derivatives can inhibit the growth of various cancer cell lines. For instance, related compounds have shown significant antiproliferative effects against human colon carcinoma cells (GI50 values around 2.30 μM) and acute myeloid leukemia cells (GI50 values as low as 0.299 μM) .

2. Enzyme Inhibition:

This compound has been studied for its potential to inhibit specific enzymes involved in cancer progression and inflammation. For example, it may act on Aurora kinases, which are critical in cell division and have been implicated in cancer .

3. Anti-inflammatory Effects:

Imidazole derivatives, including this compound, have demonstrated anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes .

The mechanisms underlying the biological activity of this compound involve:

- Interaction with Biological Targets: The pyridine moiety enhances the compound's interaction with various biological targets, potentially leading to improved pharmacological profiles compared to other imidazole derivatives .

- Stability and Bioavailability: Studies have shown that derivatives with similar structures exhibit high stability in metabolic assays, indicating potential for in vivo applications .

Comparative Analysis

The following table summarizes some related compounds and their biological activities:

| Compound Name | Molecular Formula | Key Activities |

|---|---|---|

| Ethyl 5-Methyl-1H-imidazole-4-carboxylate | C7H10N2O2 | Enzyme inhibition |

| 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid | C11H12N2O2 | Xanthine oxidase inhibition |

| Ethyl 5-Methyl-2-(4-pyridyl)-1H-imidazole | C10H10N4O2 | Antitumor activity |

Case Studies

Several studies have highlighted the efficacy of imidazole derivatives in preclinical models:

Case Study 1: Antiproliferative Activity

A study demonstrated that a related imidazo[4,5-b]pyridine compound inhibited cell proliferation in HCT116 cells with an IC50 value of 0.162 μM, suggesting that structural modifications could enhance potency against specific cancer types .

Case Study 2: COX Inhibition

In vitro assays revealed that certain imidazole derivatives effectively suppressed COX enzymes with IC50 values significantly lower than traditional non-steroidal anti-inflammatory drugs (NSAIDs), indicating a promising avenue for developing new anti-inflammatory agents .

Q & A

Q. What are the optimal synthetic routes for Ethyl 5-methyl-2-(pyridin-2-yl)-1H-imidazole-4-carboxylate, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer: The synthesis typically involves multi-step reactions starting from pyridine and imidazole precursors. A common approach includes condensation of pyridin-2-ylamine with ethyl 5-methyl-1H-imidazole-4-carboxylate derivatives under controlled acidic or basic conditions. Key parameters include:

- Temperature: Maintain 60–80°C to balance reaction kinetics and side-product formation .

- Solvent Choice: Polar aprotic solvents (e.g., DMF or THF) enhance solubility of intermediates .

- Catalysts: Use Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to accelerate cyclization .

Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane) is recommended for purification. Yield optimization requires iterative adjustment of stoichiometry and reaction time .

Q. How can Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) be employed to characterize the purity and structural integrity of this compound?

- Methodological Answer:

- ¹H/¹³C NMR: Assign peaks using DEPT-135 and COSY experiments. For example, the pyridin-2-yl proton resonates at δ 8.5–8.7 ppm, while the imidazole methyl group appears at δ 2.1–2.3 ppm .

- HPLC: Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to assess purity. Retention times should match reference standards, and >95% purity is typically required for biological assays .

- Data Table:

| Parameter | Value/Description |

|---|---|

| Molecular Formula | C₁₂H₁₃N₃O₂ |

| HPLC Retention Time | 6.8 min (70% acetonitrile) |

| ¹H NMR (DMSO-d₆) | δ 8.6 (d, 1H), 2.2 (s, 3H), 1.3 (t, 3H) |

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the compound's hydrogen bonding patterns?

- Methodological Answer: Discrepancies often arise from crystal packing effects or solvent interactions. To address this:

- Graph Set Analysis: Apply Etter’s formalism to categorize hydrogen bonds (e.g., D(2) motifs for dimeric interactions) using crystallographic data .

- DFT Calculations: Compare optimized geometries (B3LYP/6-31G*) with X-ray structures to identify overlooked non-covalent interactions (e.g., C–H···π) .

- Validation Tools: Use PLATON or SHELXL to check for missed symmetry or disorder in crystal structures .

Q. What methodological approaches are recommended for analyzing the compound's interactions with biological targets, such as enzymes or receptors?

- Methodological Answer:

- Enzyme Inhibition Assays: Conduct kinetic studies (e.g., Lineweaver-Burk plots) to determine inhibition constants (Kᵢ). For example, imidazole derivatives often target xanthine oxidase or cytochrome P450 isoforms .

- Surface Plasmon Resonance (SPR): Immobilize the target protein and measure binding affinity (KD) in real-time. A typical buffer includes 10 mM HEPES, pH 7.4, with 0.005% Tween-20 to reduce nonspecific binding .

- Molecular Docking: Use AutoDock Vina with PyMOL visualization. Key residues (e.g., His or Asp in active sites) should show favorable binding energies (< -7 kcal/mol) .

Q. How can crystallographic software like SHELX and ORTEP-III be utilized to determine the three-dimensional structure and validate hydrogen bonding networks?

- Methodological Answer:

- Structure Solution: Use SHELXD for phase determination from single-crystal X-ray data. Input HKL files generated via APEX3 .

- Refinement: SHELXL refines atomic positions with anisotropic displacement parameters. Apply TWIN commands for handling twinned crystals .

- Visualization: ORTEP-3 generates thermal ellipsoid plots. For hydrogen bonds, set a maximum D···A distance of 3.2 Å and angles > 120° .

- Validation: Check Rint (<5%) and CCFOR agreement (>90%) to ensure model accuracy .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of structurally similar imidazole derivatives?

- Methodological Answer:

- Meta-Analysis: Compare IC₅₀ values across studies, normalizing for assay conditions (pH, temperature). Use tools like RevMan for statistical heterogeneity testing .

- SAR Studies: Introduce substituents (e.g., halogens at the 4-position) to isolate electronic vs. steric effects. For example, fluorophenyl analogs show enhanced enzyme binding due to electronegativity .

- Control Experiments: Test for off-target effects using knockout cell lines or competitive inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.